molecular formula C5H12ClNO3 B12104653 1,4-Dideoxy-1,4-imino-D-Arabinitol (hydrochloride)

1,4-Dideoxy-1,4-imino-D-Arabinitol (hydrochloride)

Cat. No.: B12104653
M. Wt: 169.61 g/mol
InChI Key: PZGVJCJRMKIVLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3S,4S)-2-(Hydroxymethyl)pyrrolidine-3,4-diol hydrochloride is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its pyrrolidine ring structure, which is substituted with hydroxymethyl and diol groups. The hydrochloride salt form enhances its solubility in water, making it more accessible for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,3S,4S)-2-(Hydroxymethyl)pyrrolidine-3,4-diol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable chiral precursor, often derived from natural sources or synthesized through enantioselective methods.

    Hydroxymethylation: The precursor undergoes hydroxymethylation, introducing the hydroxymethyl group at the 2-position of the pyrrolidine ring.

    Diol Formation: Subsequent reactions introduce hydroxyl groups at the 3 and 4 positions, forming the diol structure.

    Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and advanced purification methods are often employed to scale up the production.

Types of Reactions:

    Oxidation: The hydroxyl groups in (2R,3S,4S)-2-(Hydroxymethyl)pyrrolidine-3,4-diol hydrochloride can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.

Major Products:

    Oxidation Products: Ketones and aldehydes.

    Reduction Products: Various reduced derivatives of the original compound.

    Substitution Products: Compounds with different functional groups replacing the hydroxyl groups.

Scientific Research Applications

(2R,3S,4S)-2-(Hydroxymethyl)pyrrolidine-3,4-diol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including its use as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R,3S,4S)-2-(Hydroxymethyl)pyrrolidine-3,4-diol hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: It can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

    (2R,3S,4S)-2-(Hydroxymethyl)pyrrolidine-3,4-diol: The free base form without the hydrochloride salt.

    (2R,3S,4S)-2-(Hydroxymethyl)pyrrolidine-3,4-diol acetate: An ester derivative with different solubility and reactivity properties.

Uniqueness:

    Solubility: The hydrochloride salt form enhances water solubility, making it more suitable for aqueous applications.

    Reactivity: The presence of the hydrochloride group can influence the compound’s reactivity in various chemical reactions.

This detailed article provides a comprehensive overview of (2R,3S,4S)-2-(Hydroxymethyl)pyrrolidine-3,4-diol hydrochloride, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(hydroxymethyl)pyrrolidine-3,4-diol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3.ClH/c7-2-3-5(9)4(8)1-6-3;/h3-9H,1-2H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZGVJCJRMKIVLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(N1)CO)O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.